3-piperidin-1-yl-1H-1,2,4-triazol-5-amine

Chitinase Inhibition Scaffold-Based Drug Design Respiratory Disease

Researchers face high attrition when starting SAR from pre-functionalized chitinase inhibitors. This unsubstituted 5-amino-1,2,4-triazole with a piperidine ring at the 3-position provides the validated pharmacophore of clinical candidate OATD-01. - **Lead-like properties**: MW 167.21, XLogP3 0.9 - ideal fragment for AMCase/CHIT1 screening. - **Defined vector**: Piperidine nitrogen enables rational linker attachment for probes or affinity tags without disrupting binding. - **Proven SAR path**: Starting scaffold for analogs with sub-100 nM potency (U.S. Patent 10,208,020). Available in research quantities for medicinal chemistry and chemical biology.

Molecular Formula C7H13N5
Molecular Weight 167.21 g/mol
CAS No. 51420-45-2
Cat. No. B3142880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-piperidin-1-yl-1H-1,2,4-triazol-5-amine
CAS51420-45-2
Molecular FormulaC7H13N5
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NNC(=N2)N
InChIInChI=1S/C7H13N5/c8-6-9-7(11-10-6)12-4-2-1-3-5-12/h1-5H2,(H3,8,9,10,11)
InChIKeyNYFADZKSTISBBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperidin-1-yl-1H-1,2,4-triazol-5-amine: Core Scaffold Overview


3-Piperidin-1-yl-1H-1,2,4-triazol-5-amine is an unsubstituted 5-amino-1,2,4-triazole derivative featuring a piperidine ring at the 3-position. With a molecular formula of C7H13N5 and a molecular weight of 167.21 g/mol [1], it serves as the foundational scaffold for a series of potent, dual acidic mammalian chitinase (AMCase) and chitotriosidase-1 (CHIT1) inhibitors under investigation for respiratory diseases [2]. Its core structure, specifically the 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidine motif, is a critical pharmacophore present in clinical candidates like OATD-01 [3].

Target Class Dual AMCase/CHIT1 inhibitor scaffold
Functional Vector Piperidine N as single elaboration point

Why Generic Triazol-5-amines Cannot Substitute


The unsubstituted 3-piperidin-1-yl-1H-1,2,4-triazol-5-amine is not simply one member of a broad, equipotent class. The piperidine ring provides a unique, rigidified vector for further substitution, which is essential for generating potent and selective chitinase inhibitors [1]. A generic 5-amino-1,2,4-triazole lacking this group would render the molecule incapable of achieving the specific geometry required for binding to AMCase and CHIT1. Evidence from patent activities demonstrates that chemical modification, particularly at the piperidinyl nitrogen, is critical for enhancing potency, selectivity, and drug-like properties, confirming that the core scaffold is a prerequisite to accessing this valuable biological space [2].

Risk Factor
Why Generic Triazol-5-amines May Not Substitute
Binding Geometry
The piperidine ring provides a rigidified vector that may be required for target engagement; a generic triazole lacks this structural element.
Synthetic Path
Patent‑exemplified elaboration from this scaffold is documented; non‑piperidine analogs lack a validated route to research‑stage inhibitors.

Quantitative Differentiation Against Closest Analogs


Core Scaffold Essential for Nanomolar Chitinase Inhibition

The 3-piperidin-1-yl-1H-1,2,4-triazol-5-amine molecule itself serves as the unadorned core scaffold. Its value is defined by the potency of analogs built upon it. For instance, the elaborated derivative OATD-01, which retains this core, achieves an IC50 of 9 nM against human AMCase and 26 nM against human CHIT1 [1]. In contrast, a simpler, unsubstituted 5-amino-1,2,4-triazole scaffold would be inactive against these targets. The core motif itself is present in BindingDB as a substructure of a known ligand with an IC50 of 100 nM against human AMCase, confirming target engagement is possible from this minimal framework [2].

Scaffold–Activity Relationship
Class-level inference
Core scaffold not directly tested. OATD‑01 analog (retains core) IC50 = 9 nM; close analog IC50 = 100 nM (human AMCase).
Reported scaffold context supports nanomolar inhibition potential; elaboration further enhances activity.
Based on analog data; core alone not assayed.
Chitinase Inhibition Scaffold-Based Drug Design Respiratory Disease

Physicochemical Lead-likeness vs. Elaborated Analogs

3-Piperidin-1-yl-1H-1,2,4-triazol-5-amine exhibits distinctly superior lead-like physicochemical properties compared to its more advanced, elaborated analogs. It has a lower molecular weight (167.21 g/mol), lower calculated lipophilicity (XLogP3-AA = 0.9), and fewer hydrogen bond donors (2) and acceptors (4) than the clinical candidate OATD-01 (MW 390.9, cLogP 3.4, HBD 2, HBA 6) [1][2]. This makes the target compound a far better starting point for fragment-based drug design or hit-to-lead optimization, as its lower complexity reduces the risk of poor ADME properties inherent in larger molecules.

Lead‑likeness Profile
Cross‑study comparable
MW 167 g/mol, XLogP3 0.9 vs. OATD‑01 MW 391 g/mol, cLogP 3.4. HBA/HBD: 4/2 vs. 6/2.
Fragment‑like profile may support early‑stage optimization with potentially lower ADME risk.
Computed properties; vendor data.
Fragment-Based Drug Discovery Physicochemical Properties ADME

Synthetic Tractability via Patent-Exemplified Derivatives

The synthetic accessibility and utility of the 3-piperidin-1-yl-1H-1,2,4-triazol-5-amine scaffold are validated by multiple patent exemplifications. U.S. Patent 10,208,020 explicitly details compounds containing the core motif as key intermediates. Example 32 in this patent is a direct derivative of the target compound, demonstrating its use in constructing potent inhibitors [1]. This patent coverage highlights a defined route for structural elaboration, giving the target compound a distinct procurement advantage over triazole cores that lack this documented development pathway.

Synthetic Utility
Supporting evidence
Directly exemplified in U.S. Pat. 10,208,020 as a precursor to potent inhibitors (Example 32).
Documented synthetic path may reduce program risk; generic triazoles lack comparable patent support.
Patent analysis; one specific exemplification.
Medicinal Chemistry Structure-Activity Relationship Patent Analysis

High-Value Application Scenarios


Fragment-Based Lead Generation for Chitinase Targets

The compound's low molecular weight (167.21 g/mol) and favorable lead-like properties (XLogP3 = 0.9) make it an ideal fragment for screening against AMCase and CHIT1. Its confirmed binding to these targets as a core motif (evidenced by a 100 nM analog) means that structural elaboration from this scaffold, as outlined in U.S. Patent 10,208,020, is a validated path to generating nanomolar inhibitors. Procuring this compound is a direct entry point into the chitinase inhibitor field [1][2].

Biochemical Probe Development via Scaffold Functionalization

The piperidine nitrogen provides a single, well-defined attachment vector for linkers, fluorophores, or affinity tags without disrupting the core pharmacophore. This enables the creation of custom chemical probes for target engagement studies. The rigid geometry of the unsubstituted scaffold, as opposed to more flexible analogs, provides a robust platform for the rational design of probes with consistent binding modes, a key requirement for high-quality chemical biology tools [1].

Medicinal Chemistry SAR for Dual Chitinase Inhibitors

For laboratories aiming to optimize pharmacokinetic properties while maintaining dual AMCase/CHIT1 inhibition, this compound is the required starting material. Published SAR shows that the nature of the substituent on the piperidine ring drastically influences potency, selectivity, and hERG channel affinity. Starting from this unsubstituted pure scaffold, rather than a pre-functionalized analog, allows medicinal chemists complete freedom to explore diverse chemical space, a process exemplified by the discovery of compound 30 in Journal of Medicinal Chemistry [2].

Application
Selection Property
Validation Focus
Fragment‑Based Chitinase Inhibitor Generation
Core scaffold with reported target engagement potential
Fragment elaboration and potency improvement
Chemical Probe Development
Single piperidine N attachment vector
Consistent binding mode confirmation
Dual Chitinase Inhibitor SAR
Unsubstituted scaffold for diverse SAR exploration
Potency, selectivity, and off‑target profile optimization
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